N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide
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Overview
Description
The compound contains several functional groups, including a pyrimidine ring, a sulfonamide group, and a fluoro-substituted benzene ring. These groups could potentially confer a variety of properties to the compound, depending on their arrangement and the specific context in which the compound is used .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring and a benzene ring suggests that the compound could have a planar structure, while the various substituents would add complexity to this structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the pyrimidine ring might participate in nucleophilic substitution reactions, while the sulfonamide group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could make the compound polar and therefore soluble in water, while the benzene ring could contribute to its stability .Scientific Research Applications
Antitumor Activity and Drug Design
Research on sulfonamide derivatives, including compounds structurally related to N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide, has shown promising applications in antitumor drug design. Sulfonamide derivatives containing 5-flurouracil and nitrogen mustard have been designed and synthesized to obtain potent antitumor agents with low toxicity. These compounds have demonstrated significant antitumor activity and low toxicity in mice, highlighting their potential as a novel kind of antitumor drugs (Z. Huang, Z. Lin, J. Huang, 2001; Zhaohua Huang, Zhaoliang Lin, Junlian Huang, 2002).
Fluorination and Chemical Synthesis
The direct fluorination of 4,6-disubstituted 2-aminopyrimidines, a category to which the compound is related, has been achieved with Selectfluor in the presence of Ag(I). This method affords 4,6-disubstituted 5-fluoro-2-aminopyrimidines with acceptable to high yield, highlighting a crucial approach in the chemoselective fluorination process. Such chemical transformations have broad implications for the development of novel compounds with potential biological activity (Chenxi Wang, Juewang Cai, Min Zhang, Xiaoming Zhao, 2017).
Facilitation of Addition-Elimination Reactions
Trifluoroacetic acid in trifluoroethanol has been shown to dramatically accelerate SNAr displacement reactions of related compounds, facilitating the synthesis of complex molecules. This method offers an efficient strategy for chemical synthesis, especially for compounds with challenging reaction conditions, thereby aiding in the development of new pharmaceuticals and materials (H. Whitfield, R. Griffin, I. Hardcastle, A. Henderson, J. Méneyrol, Veronique Mesguiche, Kerry L. Sayle, B. Golding, 2003).
Novel Compound Synthesis
Research into the synthesis of novel compounds using sulfonamide as a building block has led to the development of a range of derivatives with potential biological activity. This includes the synthesis of oligo-α-aminopyridines and their copper(II) complexes, demonstrating the versatility of sulfonamide derivatives in the creation of complex molecules for various scientific applications (H. Hasan, U. Tan, Yu-Sheng Lin, Chung-Chou Lee, Gene-Hsiang Lee, Tzu-Wei Lin, S. Peng, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)10-14(11)25(23,24)19-8-7-18-16-20-12(2)9-15(21-16)22(3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZXGMMOHWIXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=NC(=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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